
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one is a heterocyclic organic compound with a pyridinone core structure. This compound is characterized by the presence of an aminomethyl group at the 3-position, a methoxy group at the 4-position, and a methyl group at the 6-position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde . The reaction typically proceeds under mild conditions, often in the presence of an acid catalyst.
Another approach involves the use of Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or Suzuki–Miyaura couplings, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and scalability of the process. Common solvents include methanol, ethanol, and dimethyl sulfoxide (DMSO), while catalysts such as palladium on carbon (Pd/C) are frequently used in coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-6-methyl-3H-pyridin-2-one.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a dihydropyridine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Wissenschaftliche Forschungsanwendungen
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyridinone derivatives.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the methoxy and methyl groups contribute to the compound’s overall binding affinity and specificity . The compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(aminomethyl)-4-hydroxy-6-methyl-3H-pyridin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(aminomethyl)-4-methoxy-5-methyl-3H-pyridin-2-one: Similar structure but with the methyl group at the 5-position instead of the 6-position.
3-(aminomethyl)-4-methoxy-6-ethyl-3H-pyridin-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an aminomethyl and a methoxy group on the pyridinone ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3,6H,4,9H2,1-2H3 |
InChI-Schlüssel |
WVWNGNQAHWFCMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C(C(=C1)OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
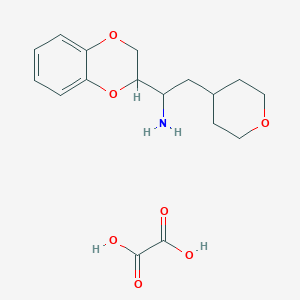
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
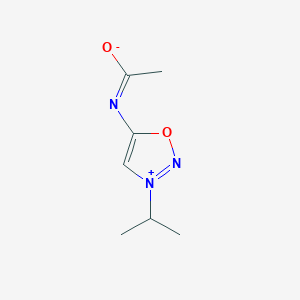
![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)

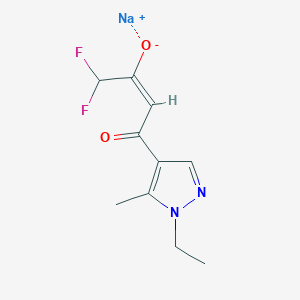
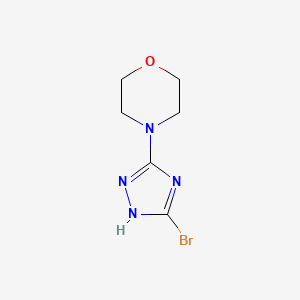

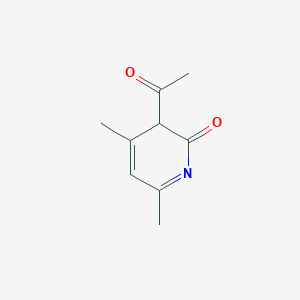
![6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347484.png)
![Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347488.png)
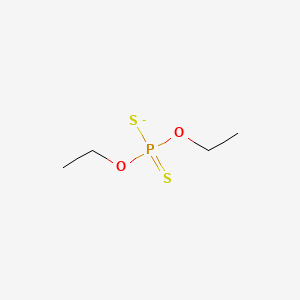
![Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B12347497.png)
